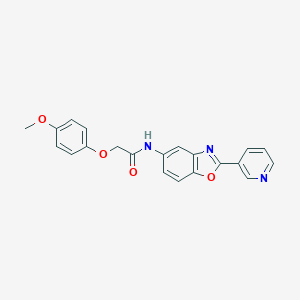
N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as CMPOB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CMPOB is a synthetic compound that has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, neuroprotection, and antimicrobial activity. N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is also a synthetic compound, which allows for easy modification and optimization of its chemical structure. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated and monitored.
将来の方向性
There are several future directions for the research on N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, including:
1. Further exploration of its mechanism of action and identification of its molecular targets.
2. Optimization of its chemical structure to improve its efficacy and reduce its toxicity.
3. Development of novel drug delivery systems to improve its bioavailability and target specific tissues.
4. Evaluation of its potential applications in other fields, such as inflammation, metabolic disorders, and cardiovascular diseases.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and evaluate its potential applications in humans.
合成法
N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, which involves the coupling of 4-bromo-3-chloroanisole with 4-bromo-3-phenyl-1,2,4-oxadiazole in the presence of a palladium catalyst. Another method involves the reaction of 3-chloro-4-methoxyphenylboronic acid with 4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl chloride in the presence of a base.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have antimicrobial activity against different strains of bacteria and fungi.
特性
分子式 |
C19H18ClN3O3 |
|---|---|
分子量 |
371.8 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-16-11-10-14(12-15(16)20)21-17(24)8-5-9-18-22-19(23-26-18)13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,24) |
InChIキー |
MAXPVUZCWRNXHW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(3,4-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278551.png)
![N-{4-[(2-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278553.png)
![N-{2-methoxy-4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B278554.png)
![N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)
![N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B278556.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278557.png)


![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)

![Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)